2-cyclohexyl-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffolds in Synthetic Chemistry
The imidazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in synthetic and medicinal chemistry. Current time information in Bangalore, IN.rsc.orgresearchgate.netbiolmolchem.comresearchgate.netresearchgate.net Imidazole derivatives are integral to a vast array of biologically active molecules and natural products. ijcps.com Their unique electronic characteristics, including the ability to act as both hydrogen bond donors and acceptors, and their amphoteric nature, allow them to interact effectively with a multitude of biological targets. researchgate.net This versatility has led to the development of numerous synthetic methodologies aimed at creating diverse imidazole derivatives. rsc.orgresearchgate.net Researchers have employed techniques ranging from traditional multi-component reactions to modern microwave-assisted and green chemistry approaches to synthesize these valuable scaffolds. biolmolchem.comresearchgate.net The imidazole core is a privileged structure, meaning it appears frequently in compounds with known biological activity, making it a focal point in the design of novel therapeutic agents and functional materials. rsc.orgijcps.com
Overview of Structural Features of 2-Cyclohexyl-1H-imidazole for Research Applications
This compound is characterized by the attachment of a cyclohexyl group at the 2-position of the imidazole ring. This structural feature is pivotal to its research applications. The cyclohexyl moiety, a non-aromatic, saturated carbocycle, imparts a distinct three-dimensional and lipophilic character to the otherwise planar imidazole ring. This can significantly influence the molecule's steric and electronic properties, affecting its solubility, binding affinity, and pharmacokinetic profile in biological systems. acs.org
The replacement of an aryl group with a cyclohexyl ring has been a strategic move in medicinal chemistry to enhance the drug-like properties of imidazole-based compounds. acs.org This substitution can lead to improved oral bioavailability and reduced off-target effects. acs.org The combination of the versatile imidazole core with the bulky cyclohexyl group creates a unique scaffold for further chemical modification and exploration in various research domains.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 14085-43-9 |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol chemicalbook.comnih.gov |
| Melting Point | 171-174 °C chemicalbook.com |
| Boiling Point (Predicted) | 344.4±11.0 °C chemicalbook.com |
| Density (Predicted) | 1.056±0.06 g/cm³ chemicalbook.com |
| pKa (Predicted) | 14.34±0.10 chemicalbook.com |
| This table presents key physicochemical properties of this compound. |
Scope and Research Trajectories for this compound
The unique structural attributes of this compound have propelled its investigation across several research trajectories, primarily in medicinal chemistry and materials science.
In the realm of drug discovery, the 2-cyclohexyl-imidazole scaffold has been identified as a promising starting point for the development of novel therapeutic agents. A notable area of research involves its use in creating antagonists for the neuropeptide Y (NPY) Y5-receptor, which are being investigated as a potential treatment for obesity. acs.org In this context, the cyclohexyl group was instrumental in optimizing the lead compound's pharmacokinetic profile. acs.org Furthermore, derivatives of the closely related 2-cyclohexyl-1H-benzoimidazole have shown potential as antiviral agents, specifically as inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase.
Beyond medicinal applications, this compound and its derivatives have been explored for their utility in materials science. For instance, it has been cited in patents as a component in latent catalysts for epoxy-phenolic reactions. google.com This suggests a role in the development of advanced polymers and composite materials with tailored curing properties.
The ongoing research into this compound and its analogues indicates a promising future. The ability to readily functionalize both the imidazole and cyclohexyl rings allows for the generation of large libraries of compounds for screening in various biological and material science assays. Future research is likely to focus on further exploring its therapeutic potential against a wider range of diseases and expanding its applications as a versatile building block in the synthesis of complex molecules and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h6-8H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMINCSUEKRNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312098 | |
| Record name | 2-Cyclohexyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14085-43-9 | |
| Record name | 2-Cyclohexyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14085-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Cyclohexyl 1h Imidazole Derivatives
Foundational Cyclization Approaches to 2-Cyclohexyl-1H-imidazole Rings
The construction of the this compound ring system relies on several foundational cyclization strategies. These methods typically involve the formation of the imidazole (B134444) ring from acyclic precursors through various chemical transformations.
Reductive Cyclization Methods
Reductive cyclization offers an efficient route to imidazole derivatives. This method often involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization. For instance, the 'one-pot' reductive cyclization of o-nitroarylamines with aldehydes using sodium dithionite (B78146) as a reducing agent is a known method for producing benzimidazole (B57391) derivatives. researchgate.net A similar strategy can be envisioned for this compound synthesis, where a suitably substituted nitro precursor undergoes reduction and subsequent cyclization with cyclohexanecarboxaldehyde (B41370). A one-pot tandem approach using Zn/H2O has been developed for the reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo acs.orgnih.govimidazo[1,2-c]quinazolines, showcasing the utility of this methodology. rsc.org
Condensation Reactions Utilizing Ammonium (B1175870) Acetate (B1210297)
Ammonium acetate is a versatile reagent in the synthesis of imidazoles, often serving as the nitrogen source for the imidazole ring. One of the most common methods is the Debus-Radziszewski reaction, which is a three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. derpharmachemica.comscielo.org.mx To synthesize 2-cyclohexyl-4,5-diphenyl-1H-imidazole, benzil (B1666583) (a 1,2-diketone) can be reacted with cyclohexanecarboxaldehyde and ammonium acetate. niscpr.res.in This reaction can be catalyzed by various catalysts, including citric acid, derpharmachemica.com N-bromosuccinimide, scielo.org.mx and bismuth chloride. niscpr.res.in The use of ammonium acetate is also central to one-pot, multicomponent reactions for synthesizing polysubstituted imidazoles. nih.govijpbs.comsemanticscholar.org
Table 1: Examples of Catalysts Used in Ammonium Acetate Condensation for Imidazole Synthesis
| Catalyst/Reagent System | Starting Materials | Product Type | Reference |
| Citric Acid | Benzil, Aldehyde, Ammonium Acetate | 2,4,5-Triarylimidazoles | derpharmachemica.com |
| N-Bromosuccinimide (NBS) | Aldehyde, Ammonium Acetate, 1,2-Diketone | 2,4,5-Triaryl-1H-imidazoles | scielo.org.mx |
| Bismuth(III) Chloride | Aldehyde, Benzil, Ammonium Acetate, Amine | 1,2,4,5-Tetrasubstituted Imidazoles | niscpr.res.in |
| p-Toluenesulfonic Acid | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | nih.gov |
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single step. researchgate.net These reactions offer advantages such as high atom economy, reduced waste, and simplified procedures. researchgate.net The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles is often achieved through MCRs involving a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium acetate. nih.gov For example, a bismuth chloride-catalyzed one-pot, four-component synthesis can produce 1,2,4,5-tetrasubstituted imidazoles at room temperature. niscpr.res.in Similarly, the Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, can be utilized to synthesize substituted imidazoles. beilstein-journals.org
A study by Smith et al. explored the use of acyclic amidines in the Groebke–Blackburn–Bienaymé reaction under microwave heating to produce 5-aminoimidazoles, which could then react with aldehydes to form 5-iminoimidazoles. beilstein-journals.org Another MCR approach involves the Ugi-4CR and Passerini-3CR to synthesize highly substituted imidazole uracil-containing molecules. acs.org
Cycloaddition Reaction Strategies (e.g., [3+2] Cycloaddition)
Cycloaddition reactions, particularly [3+2] cycloadditions, provide a powerful tool for constructing the five-membered imidazole ring. organic-chemistry.org These reactions involve the combination of a three-atom component and a two-atom component to form the heterocyclic ring. Copper-catalyzed [3+2] cycloaddition reactions have been successfully employed for the synthesis of multisubstituted imidazoles with high regioselectivity. acs.orgnih.gov Another example is the ZnCl2-catalyzed [3+2] cycloaddition of benzimidates and 2H-azirines. organic-chemistry.org The reaction of azomethine ylides with nitriles also represents a [3+2] cycloaddition route to form imidazolines, which can then be oxidized to imidazoles. thieme-connect.com Furthermore, iodine-catalyzed [3+2] cycloaddition reactions have been developed for the synthesis of trisubstituted imidazoles. researchgate.net
Ring Opening of Heterocyclic Precursors
The synthesis of imidazoles can also be achieved through the ring opening of other heterocyclic compounds, followed by rearrangement and cyclization. For instance, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates undergo ring-opening rearrangement in the presence of boron trifluoride etherate to form aroylmethylidene malonates, which can then be cyclized with an amidine to yield imidazoles. organic-chemistry.org The ring opening of 1,2,3-triazoles, particularly 5-amino-1,2,3-triazoles, can generate carbene intermediates that lead to the formation of 2-substituted 1H-imidazole derivatives. mdpi.com This can be achieved via acid-mediated denitrogenative transformation. mdpi.com The opening of the purine (B94841) ring system also serves as a method for preparing imidazole derivatives. researchgate.net
Catalytic Systems in the Synthesis of this compound Derivatives
Various catalytic systems have been developed to enhance the efficiency, selectivity, and environmental friendliness of the synthesis of imidazole derivatives. These catalysts can be broadly categorized into metal-based catalysts and non-metal catalysts.
Copper-based catalysts are widely used in imidazole synthesis. For example, copper sulfate (B86663) has been used as an inexpensive catalyst for the synthesis of imidazoles from readily available starting materials. organic-chemistry.org Copper(II) triflate (Cu(OTf)2) in combination with iodine has been shown to catalyze the C-C bond cleavage of chalcones and benzylamines to form 1,2,4-trisubstituted-(1H)-imidazoles. acs.org Nano-copper oxide has also been employed in three-component reactions for imidazole synthesis. beilstein-journals.org
Other metal catalysts include zinc chloride (ZnCl2) for [3+2] cycloaddition reactions, organic-chemistry.org and bismuth chloride (BiCl3) for one-pot multicomponent synthesis of polysubstituted imidazoles. niscpr.res.in Iron(III) chloride/Iodine has been used for the aerobic oxidative coupling of amidines and chalcones. organic-chemistry.org
Non-metal catalytic systems are also prevalent. Brønsted acidic ionic liquids have been utilized for the one-pot three-component condensation to form 2,4,5-trisubstituted-1H-imidazoles. researchgate.net Citric acid, an organic acid, has been shown to be an effective catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. derpharmachemica.com N-Bromosuccinimide (NBS) has also been used to catalyze the three-component one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. scielo.org.mx
Table 2: Overview of Catalytic Systems in Imidazole Synthesis
| Catalyst | Reaction Type | Substrates | Product | Reference |
| Copper Sulfate | Condensation | Not specified | Imidazoles | organic-chemistry.org |
| Copper(II) triflate/Iodine | C-C Bond Cleavage/Cyclization | Chalcones, Benzylamines | 1,2,4-Trisubstituted-(1H)-imidazoles | acs.org |
| Zinc Chloride | [3+2] Cycloaddition | Benzimidates, 2H-Azirines | Multisubstituted Imidazoles | organic-chemistry.org |
| Bismuth(III) Chloride | One-Pot Multicomponent Reaction | Aldehyde, Benzil, Ammonium Acetate, Amine | 1,2,4,5-Tetrasubstituted Imidazoles | niscpr.res.in |
| Citric Acid | One-Pot Condensation | Benzil, Aldehyde, Ammonium Acetate | 2,4,5-Triaryl-1H-imidazoles | derpharmachemica.com |
| N-Bromosuccinimide | One-Pot Condensation | Aldehyde, Ammonium Acetate, 1,2-Diketone | 2,4,5-Triaryl-1H-imidazoles | scielo.org.mx |
| TMSOTf | Condensation | 1,2-Diketones, Aldehydes, Hexamethyldisilazane | Trisubstituted Imidazoles | nih.gov |
Metal-Catalyzed Syntheses
Metal-catalyzed reactions are pivotal in the synthesis of substituted imidazoles, offering high efficiency and regioselectivity.
Copper-Catalyzed Syntheses: Copper catalysis is a versatile tool for constructing the imidazole ring and its derivatives. organic-chemistry.org One approach involves the copper-catalyzed [3+2] cycloaddition reaction, which provides multisubstituted imidazoles with high regioselectivity. nih.gov This method utilizes oxygen as an oxidant and avoids the need for expensive catalysts. nih.gov Another strategy is the copper-catalyzed diamination of terminal alkynes with amidines, which yields 1,2,4-trisubstituted imidazoles. organic-chemistry.org Copper catalysts, such as copper(I) iodide, have also been employed in the one-pot, multi-component synthesis of substituted 2-amino (or 2-alkoxy) benzimidazoles from 2-iodoaniline (B362364) and an amine (or alcohol)-trichloroacetonitrile adduct, often with ultrasound assistance to enhance reaction rates. benthamscience.com Furthermore, copper-catalyzed N-arylation reactions of materials like 2-iodoaniline and trichloroacetonitrile (B146778) have been used to create functionalized 2-(trichloromethyl)-1H-benzo[d]imidazole derivatives. benthamdirect.com
Zirconium(IV) Chloride-Mediated Syntheses: Zirconium(IV) chloride has emerged as an effective catalyst for the synthesis of complex imidazole-containing systems. frontiersin.orgnih.gov It has been successfully used to mediate the three-component reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides to produce 5-amino and 5-iminoimidazo[1,2-a]imidazoles. frontiersin.orgresearchgate.net This method is noted for producing products with high purity compared to other catalysts. frontiersin.org The combination of zirconium(IV) chloride as a catalyst and polyethylene (B3416737) glycol-400 (PEG-400) as a solvent has proven to be a suitable medium for the synthesis of N-fused 2- and 3-aminoimidazoles, particularly with heterocyclic amidines that are typically poor substrates in other multicomponent reactions. researchgate.net
Solid Acid Catalysts
Solid acid catalysts offer several advantages, including ease of separation, reusability, and often milder reaction conditions, making them an environmentally benign option for imidazole synthesis.
MoO3/SiO2: Molybdenum oxide supported on silica (B1680970) (MoO3/SiO2) is an efficient and recyclable solid acid catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. tandfonline.comncl.res.intandfonline.com This method involves the condensation of a 1,2-diketone (like benzil) or an α-hydroxyketone, an aldehyde, and ammonium acetate in a solvent such as acetonitrile. tandfonline.comtandfonline.com The catalyst demonstrates high activity, leading to excellent yields of up to 95%. tandfonline.comncl.res.in A key advantage of MoO3/SiO2 is the clean reaction profile with no side products, and the catalyst can be recycled for multiple cycles without a significant loss in activity. nih.govresearchgate.net The strong acidity of the catalyst, attributed to the in situ formation of silicomolybdic acid, is responsible for its high catalytic performance. tandfonline.com
Ionic Liquid Catalysis for Imidazole Synthesis
Ionic liquids (ILs) have gained attention as both solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, thermal stability, and tunable acidity. researchgate.net In the context of imidazole synthesis, Brønsted acidic ionic liquids like N-methyl-2-pyrrolidonium hydrogen sulfate have been used as efficient and reusable catalysts for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. researchgate.net Similarly, 3-(triethylammonio)propanesulfonic acid hydrosulfate ([TEAPS]HSO4) has been employed as a novel acidic ionic liquid catalyst for the synthesis of 2-substituted-1H-phenanthro[9,10-d]imidazoles. sioc-journal.cn Computational studies have provided insight into the dual role of ionic liquids, demonstrating that they can act as both a solvent and a catalyst, significantly lowering the energy barriers of the reaction. nih.gov For instance, in the synthesis of a tetrasubstituted imidazole using [Et2NH2][HSO4], the ionic liquid components actively participate in the reaction mechanism, facilitating proton transfer steps and dramatically reducing the activation energy compared to the uncatalyzed reaction. nih.gov
Organocatalytic Transformations
Organocatalysis provides a metal-free alternative for the synthesis of substituted imidazoles, often utilizing small organic molecules to catalyze the reactions.
Thiazolium-Catalyzed Synthesis: A notable organocatalytic method involves the use of thiazolium salts as catalysts. nih.gov This approach facilitates the one-pot synthesis of substituted imidazoles by catalyzing the addition of an aldehyde to an acyl imine. nih.gov This in situ generation of an alpha-ketoamide is followed by ring closure to form the imidazole ring. nih.gov This methodology represents a key strategy in the broader field of organocatalytic transformations for constructing heterocyclic systems. semanticscholar.org
Strategic Functionalization of the this compound Core
The functionalization of the pre-formed imidazole ring is a critical step in creating a library of derivatives with diverse properties.
Regioselective Functionalization of Imidazole Ring Positions
Achieving regioselective functionalization of the imidazole ring is essential for targeted drug design. A comprehensive approach has been developed for the sequential and regioselective arylation of all three C-H bonds of the imidazole core. nih.gov This strategy utilizes a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. nih.gov By employing specific catalytic methods, selective C5- and C2-arylation of SEM-protected imidazoles can be achieved. nih.gov To address the lower reactivity of the C4-position, a "SEM-switch" was developed, which involves transferring the SEM-group from the N-1 to the N-3 nitrogen, thereby enabling the preparation of 4-arylimidazoles and subsequent C4-C5 arylation. nih.gov This method allows for the use of both aryl bromides and more economical aryl chlorides as coupling partners. nih.gov
Coupling Reactions
Cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and other functionalities onto the imidazole scaffold.
Suzuki-Miyaura Cross-coupling: The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for forming carbon-carbon bonds. acs.orgacs.org It has been successfully applied to various halo-imidazoles to introduce aryl, heteroaryl, and styryl groups. thieme-connect.com An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, which proceeds under relatively mild conditions and tolerates a wide array of functional groups, leading to good to excellent yields of functionalized imidazole derivatives. acs.orgacs.org This reaction has been effectively performed on 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole using microwave irradiation to accelerate the process. thieme-connect.com The development of versatile disubstituted imidazole ligands for palladium catalysts has also shown promise for facilitating Suzuki-Miyaura cross-coupling reactions under mild, aerobic conditions. sjsu.edu
Halogenation of Imidazole Derivatives
Halogenation of the imidazole ring is a fundamental process for introducing functional handles that can be used in further synthetic modifications. The reactivity of the imidazole ring towards electrophilic substitution allows for the introduction of halogen atoms, although the position of substitution can be influenced by the presence of substituents and the reaction conditions. For 2-unsubstituted imidazoles, direct halogenation can be challenging, but various methods have been developed to achieve this transformation.
Nucleophilic halogenation reactions have been successfully applied to 2-unsubstituted imidazole N-oxides. beilstein-journals.org For instance, treatment of 2-unsubstituted imidazole N-oxides with tosyl halides (TsHal) in pyridine, which acts as both a base and a nucleophilic acylation catalyst, can yield 2-haloimidazoles. beilstein-journals.org Specifically, reacting these N-oxides with tosyl chloride (TsCl) or tosyl bromide (TsBr) in tetrahydrofuran (B95107) (THF) at reflux for one hour has proven effective. beilstein-journals.org This process is proposed to proceed through a cine-substitution mechanism. beilstein-journals.org
Another effective method involves the deoxygenative chlorination of 2-unsubstituted imidazole N-oxides using oxalyl chloride. beilstein-journals.orgresearchgate.net This one-pot reaction is notable for being rapid, proceeding at room temperature under solvent- and metal-free conditions, and providing excellent yields. beilstein-journals.orgresearchgate.net The optimized conditions typically involve using 2.0 equivalents of oxalyl chloride as the chlorinating agent and 1.5 equivalents of triethylamine (B128534) as a base. researchgate.net The reaction is believed to proceed via the formation of an imidazolium (B1220033) chloride intermediate, which then rearranges to the final 2-chloroimidazole product. researchgate.net
The following table summarizes representative halogenation reactions on imidazole derivatives.
| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Citation |
| 2-Unsubstituted Imidazole N-Oxide | TsCl, Pyridine | THF | Reflux, 1h | 2-Chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole | 80 | beilstein-journals.org |
| 2-Unsubstituted Imidazole N-Oxide | TsBr, Pyridine | THF | Reflux, 1h | 2-Bromo-1H-imidazoles | - | beilstein-journals.org |
| Imidazole N-Oxide | Oxalyl Chloride, Triethylamine | None | Room Temp, 10 min | 2-Chloroimidazole | 83-95 | researchgate.net |
| Imidazole | Iodine, KOH | Water | 80°C, 4h | 4-Iodoimidazole | - |
C-2 Functionalization of Imidazole N-Oxides
Imidazole N-oxides have emerged as highly valuable precursors for the C-2 functionalization of the imidazole ring. nih.govacs.org The presence of the N-oxide moiety activates the C-2 position, making it susceptible to various transformations that would be difficult to achieve on the parent imidazole. nih.govacs.orgmdpi.com
One of the most significant applications of 2-unsubstituted imidazole N-oxides is their use in multicomponent reactions. researchgate.net For example, a multicomponent condensation involving 2-unsubstituted imidazole N-oxides, aldehydes, and Meldrum's acid can be performed under mild, metal-free conditions to introduce complex substituents at the C-2 position. researchgate.net Similarly, these N-oxides can act as C-nucleophiles in reactions with C-H acidic electrophiles like ethyl cyanoacetate, catalyzed by an aldehyde, to form ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate derivatives via a [3+2] cycloaddition pathway. beilstein-journals.org
Deoxygenative functionalization is a prominent strategy. As discussed previously, deoxygenative chlorination with oxalyl chloride provides an efficient route to 2-chloroimidazoles. beilstein-journals.orgresearchgate.net Beyond halogenation, other groups can be installed. A one-pot protocol has been developed for the synthesis of 2-CF3S-imidazoles from imidazole N-oxides. nih.govacs.org This method involves a "sulfur transfer reaction" followed by electrophilic trifluoromethylation, which successfully functionalizes the C-2 position in high yields. acs.org The process tolerates a wide range of functional groups on the imidazole ring, including (cyclo)alkyl and aryl substituents. nih.govacs.org
The general reactivity of imidazole N-oxides involves their ability to act as 1,3-dipoles in cycloaddition reactions. beilstein-journals.orgmdpi.com The initial cycloadducts are often unstable and undergo subsequent rearrangements or cycloreversions, driven by the re-aromatization of the imidazole ring, to yield the C-2 functionalized product. mdpi.com For instance, reactions with thioketones lead to imidazole-2-thiones through a "sulfur-transfer mechanism". mdpi.com
The table below outlines several methods for the C-2 functionalization of imidazole N-oxides.
| Imidazole N-Oxide Substrate | Reagent(s) | Product Type | Key Transformation | Citation |
| 2-Unsubstituted Imidazole N-Oxides | Aldehydes, Meldrum's acid | C-2 substituted imidazoles | Multicomponent condensation | researchgate.net |
| 2-Unsubstituted Imidazole N-Oxides | Ethyl cyanoacetate, Aldehyde catalyst | 2-(dicyanomethylidene)imidazoles | [3+2] Cycloaddition | beilstein-journals.org |
| 2-Unsubstituted Imidazole N-Oxides | Oxalyl chloride, Triethylamine | 2-Chloroimidazoles | Deoxygenative chlorination | beilstein-journals.orgresearchgate.net |
| Imidazole N-Oxides | 2,2,4,4-tetramethyl-3-thioxocyclobutanone, Togni reagent | 2-Trifluoromethylsulfanyl-imidazoles | Sulfur transfer & trifluoromethylation | nih.govacs.org |
| 2-Unsubstituted Imidazole N-Oxides | Cycloaliphatic thioketones | Imidazole-2-thiones | [3+2] Cycloaddition & sulfur transfer | mdpi.com |
These methodologies highlight the synthetic utility of imidazole N-oxides as versatile building blocks for creating a diverse array of substituted imidazoles, which are important scaffolds in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net
Coordination Chemistry and Ligand Design Incorporating 2 Cyclohexyl 1h Imidazole Moieties
2-Cyclohexyl-1H-imidazole as an N-Heterocyclic Carbene (NHC) Precursor
Stable N-heterocyclic carbenes are most commonly generated from their corresponding azolium salt precursors. beilstein-journals.org Derivatives of this compound are key starting materials for creating imidazolium (B1220033) and imidazolinium salts, which are then converted to the active NHC species. These precursors provide access to NHCs with significant steric bulk derived from the cyclohexyl groups, influencing the coordination environment around a metal center.
The synthesis of N,N'-disubstituted imidazolium and imidazolinium salts is a well-established area of synthetic chemistry, serving as the primary entry point to NHC ligands. beilstein-journals.orgresearchgate.net For symmetrical N,N'-dicyclohexyl derivatives, a common and efficient method involves the condensation of glyoxal (B1671930), cyclohexylamine (B46788), and formaldehyde. d-nb.info This multi-component reaction directly assembles the unsaturated imidazolium ring.
An alternative and often parallel route yields the saturated imidazolinium salts. This typically begins with the reductive amination of glyoxal with cyclohexylamine to form N,N'-dicyclohexylethanediamine. d-nb.infouliege.be This diamine is then cyclized by reacting it with a one-carbon source, such as triethyl orthoformate, often under microwave irradiation to reduce reaction times, to form the imidazolinium salt. d-nb.info The choice between the unsaturated imidazolium and the saturated imidazolinium backbone can influence the electronic properties and conformational flexibility of the resulting NHC ligand. uliege.be
A general synthetic scheme for these precursors is outlined below:
Imidazolium Salts: Reaction of a diimine (from glyoxal and two equivalents of cyclohexylamine) with paraformaldehyde and a silicon-based reagent like chlorotrimethylsilane. d-nb.info
Imidazolinium Salts: Reaction of the corresponding N,N'-dicyclohexyl-1,2-ethanediamine dihydrochloride (B599025) with triethyl orthoformate. d-nb.infouliege.be
Imidazol(in)ium-2-carboxylates are zwitterionic adducts of NHCs and carbon dioxide (CO₂). uliege.beresearchgate.net These compounds serve as convenient, air-stable, and base-free sources of NHCs. The generation of a cyclohexyl-bearing imidazolium-2-carboxylate involves the initial formation of the free N,N'-dicyclohexyl-imidazol-2-ylidene carbene, typically by deprotonating the corresponding imidazolium salt with a strong base like potassium tert-butoxide. The highly reactive, nucleophilic carbene is then trapped by bubbling carbon dioxide through the reaction mixture, leading to the formation of the stable NHC-CO₂ adduct. uliege.beresearchgate.net
This method provides an alternative to storing and handling the often air- and moisture-sensitive free carbenes. beilstein-journals.org The resulting carboxylate can later release the free carbene upon gentle heating, liberating CO₂ in the process. uliege.beulg.ac.be This clean decomposition makes them highly valuable precursors for in situ catalyst generation. uliege.beresearchgate.net
The nature of the N-substituent on an NHC ligand is a critical design element that dictates its catalytic performance. Cyclohexyl groups are considered bulky, non-aromatic N-alkyl substituents, and their properties are often compared with the widely used N-aryl groups, such as mesityl (Mes) and 2,6-diisopropylphenyl (DIPP).
Steric Properties: Both N-cyclohexyl and N-aryl (like mesityl) groups provide significant steric hindrance around the metal center, which can enhance catalyst stability and influence selectivity. The three-dimensional shape of the cyclohexyl group, however, differs from the flatter, though still bulky, nature of aryl substituents.
Electronic Properties: Alkyl groups like cyclohexyl are generally considered more strongly electron-donating than aryl groups. beilstein-journals.org This increased electron donation can make the corresponding metal center more electron-rich, which may lead to faster catalyst initiation in certain reactions, such as olefin metathesis. beilstein-journals.org
Catalytic Activity: The superiority of one substituent type over another is highly dependent on the specific catalytic reaction. In the ring-opening metathesis polymerization (ROMP) of cyclooctene (B146475) at 60 °C using a ruthenium catalyst, NHC precursors with N-aryl groups (mesityl, DIPP) led to nearly quantitative conversions, whereas the N-cyclohexyl analogue resulted in only a 30% conversion. uliege.be Conversely, in the cross-metathesis of certain renewable substrates, symmetrically substituted N-cyclohexyl NHC-ruthenium complexes were found to be highly reactive, with one isomer showing higher conversion (90%) than its aryl-substituted counterparts. mdpi.com This highlights that while N-aryl NHCs are often superior, N-cyclohexyl NHCs can be exceptionally effective in specific contexts. uliege.bemdpi.com Furthermore, unsymmetrical NHCs bearing one cyclohexyl and one aryl group have been developed to combine the properties of both substituent types. beilstein-journals.orgrsc.org
The generation of the active NHC species from its precursor is a crucial step in catalysis. Two primary mechanisms are employed for precursors derived from this compound.
Deprotonation of Imidazol(in)ium Salts: This is the most traditional method, involving the abstraction of the acidic proton at the C2 position (between the two nitrogen atoms) of the imidazolium or imidazolinium salt. uliege.benih.gov This is typically achieved using a strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu), sodium hydride (NaH), or potassium bis(trimethylsilyl)amide. uliege.be The reaction establishes an equilibrium, but the highly reactive carbene is usually consumed immediately by a metal precursor in the reaction mixture, driving the reaction forward. rsc.orgrsc.org In some cases, weaker bases can also promote NHC formation, and electrochemical methods involving cathodic reduction of the C2-H bond have also been developed. rsc.orgfrontiersin.org
Cleavage of Imidazol(in)ium-2-carboxylates (NHC-CO₂ Adducts): This method provides a base-free route to the free carbene. The NHC-CO₂ adduct is thermally labile and, upon heating, undergoes a retro-cycloaddition reaction to release the free NHC and gaseous carbon dioxide. uliege.beresearchgate.netulg.ac.be This process is often clean and efficient, avoiding the introduction of basic reagents and their conjugate acids, which could potentially interfere with the catalytic cycle. beilstein-journals.org The temperature required for CO₂ cleavage depends on the specific structure of the adduct. This allows for the controlled, in situ generation of the NHC ligand for immediate coordination to a metal center. uliege.be
Transition Metal Complexes of this compound Ligands
NHC ligands derived from this compound form stable complexes with a wide range of transition metals. The combination of the strong σ-donating character and the steric bulk of the dicyclohexyl-substituted NHC makes it an effective ligand for stabilizing catalytically active metal centers. Ruthenium, in particular, has been extensively studied in this context.
Ruthenium complexes bearing N-cyclohexyl substituted NHC ligands have demonstrated significant activity in important organic transformations like olefin metathesis and cyclopropanation. uliege.beuliege.bemdpi.com
Olefin Metathesis: In Ring-Opening Metathesis Polymerization (ROMP), the in situ generation of a ruthenium catalyst from [RuCl₂(p-cymene)]₂ and a cyclohexyl-bearing imidazolium-2-carboxylate has been investigated. uliege.beresearchgate.net While at elevated temperatures (60 °C) its performance in the ROMP of cyclooctene was modest compared to aryl-substituted analogues, the carboxylate precursors proved far superior to traditional base-activated systems at room temperature. uliege.be
In cross-metathesis (CM), Hoveyda-Grubbs type catalysts with a symmetrically substituted N,N'-dicyclohexyl NHC ligand (complexes denoted Ru1-anti and Ru1-syn ) were tested in the reaction between methyl oleate (B1233923) and ethylene. The syn isomer, in particular, showed excellent conversion and selectivity. mdpi.com
Cyclopropanation: The cyclopropanation of styrene (B11656) with ethyl diazoacetate is another benchmark reaction for testing ruthenium-NHC catalysts. When generated in situ from [RuCl₂(p-cymene)]₂ and various NHC precursors, the catalytic systems were evaluated. Unlike in some metathesis reactions, the specific nature of the N,N'-diaryl or N,N'-dicyclohexyl groups on the NHC precursor was found to have very little influence on the outcome of the cyclopropanation reactions under the tested conditions. uliege.beuliege.be
These findings illustrate that NHC ligands derived from this compound are valuable components in the design of ruthenium catalysts, with their effectiveness being highly dependent on the specific reaction type and conditions.
Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and metal-organic frameworks (MOFs) are extended structures built from metal ions or clusters connected by organic ligands. The choice of the organic linker is crucial in determining the dimensionality, topology, and functionality of the resulting framework. While specific studies focusing exclusively on this compound as a primary linker in coordination polymers and MOFs are not extensively documented, the behavior of related imidazole-based ligands provides significant insights into its potential role in constructing such supramolecular assemblies.
The imidazole (B134444) moiety typically coordinates to metal centers through its pyridine-like nitrogen atom, acting as a monodentate ligand. ekb.eg However, in the context of coordination polymers, it can also function as a bridging ligand, connecting two metal centers. The bulky cyclohexyl group in this compound is expected to exert significant steric influence on the self-assembly process. This steric hindrance can prevent the formation of highly dense, close-packed structures, potentially leading to the generation of porous frameworks with accessible voids.
For instance, in related systems, the use of substituted imidazole ligands has been shown to control the morphology and dimensionality of the resulting MOFs. nih.gov The synthesis of bimetallic (Ni and Co) MOFs using different organic ligands, such as 2-methylimidazole, has demonstrated that the ligand structure dictates the final architecture, ranging from nanosheets to flower-like spheres. nih.gov It is conceivable that this compound could be employed in a similar fashion to direct the formation of novel topologies.
Furthermore, the incorporation of functional groups on the imidazole ring can lead to the construction of multifunctional MOFs. For example, imidazole-dicarboxylate ligands have been used to create frameworks with interesting magnetic and luminescence properties. rsc.org While this compound itself lacks additional coordinating groups, it could be functionalized to introduce carboxylate or other donor groups, thereby expanding its utility in the synthesis of complex coordination polymers and MOFs. The synthesis of such materials is often achieved under solvothermal conditions, where the metal salt and the ligand are heated in a suitable solvent. rsc.orgrsc.org
The table below illustrates the characteristics of coordination polymers and MOFs formed with related imidazole-based ligands, which can serve as a predictive model for frameworks incorporating this compound.
| Metal Ion | Related Imidazole Ligand | Resulting Structure Type | Key Structural Feature | Reference |
| Cd(II) | 1-(4-cyclopent-2-enyl-cyclohexyl)-2,3-dihydro-1H-imidazole | 1D Coordination Polymer | Bridging ligands form a chain structure. | asianpubs.org |
| Cu(II) | 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylate | 1D Polymeric Chain | Infinite chains connected by µ2-ligands. | rsc.org |
| Zn(II) | 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylate | 1D Polymeric Chain | Forms a chain with a secondary ligand (2,2'-bipyridine). | rsc.org |
| Mn(II) | 4-(4-carboxylphenyl)-2,6-di(4-imidazol-1-yl)phenyl)pyridine | 3D Microporous Framework | Uncoordinated imidazole groups within the pores. | rsc.org |
| Ag(I) | 4-(4-carboxylphenyl)-2,6-di(4-imidazol-1-yl)phenyl)pyridine | 2D + 2D → 3D Interpenetrated Network | Formation of a 3-fold parallel interpenetrated network. | rsc.org |
This table is illustrative and based on related imidazole ligands to infer potential structures with this compound.
Investigations into Metal-Ligand π-Interactions
Metal-ligand π-interactions are a class of non-covalent interactions that play a critical role in the stabilization and structure of coordination compounds. These interactions can be broadly categorized into π-π stacking, cation-π interactions, and C-H···π interactions. The imidazole ring of this compound, being an aromatic system, is capable of participating in such interactions.
π-π Stacking: This interaction occurs between the aromatic rings of adjacent ligands. In metal complexes, π-π stacking can influence the crystal packing and the electronic properties of the material. A geometrical analysis based on structural databases reveals that a perfect face-to-face π-π alignment is rare. rsc.org More commonly, an offset or slipped stacking arrangement is observed, where the rings are parallel but displaced. rsc.org This parallel-displaced geometry benefits from π-σ attraction. rsc.org In some technetium(V) complexes with imidazole and methylimidazole, π-stacking interactions are observed between the imidazole rings of the cationic complexes, contributing to the formation of layered crystal structures. semanticscholar.orgmdpi.com The strength of these interactions can be influenced by the nature of the counter-anion, with larger anions leading to weaker intermolecular interactions. semanticscholar.orgmdpi.com The bulky cyclohexyl group in this compound might sterically hinder close π-π stacking between coordinated ligands, or alternatively, it could promote specific packing motifs where the cyclohexyl groups fill the space between layers of interacting imidazole rings.
Cation-π and Anion-π Interactions: Cation-π interactions involve the electrostatic attraction between a metal cation and the electron-rich face of the imidazole ring. Conversely, anion-π interactions can occur between an anion and the π-system of the ligand. These interactions are significant in the supramolecular assembly of coordination compounds. For instance, in certain technetium complexes, anion-π interactions have been identified. semanticscholar.org
C-H···π Interactions: These are a form of hydrogen bonding where a C-H bond acts as the hydrogen bond donor and the π-system of the aromatic ring acts as the acceptor. Such interactions are often crucial in determining the three-dimensional structure of molecules within a crystal. semanticscholar.org The cyclohexyl group of this compound provides multiple C-H bonds that could engage in C-H···π interactions with the imidazole rings of neighboring complexes, further directing the crystal packing.
The following table summarizes key parameters of π-stacking interactions found in related imidazole-containing metal complexes.
| Complex | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Type of Interaction | Reference |
| [TcO₂Im₄]Br·2H₂O | 3.65 - 3.85 | ~0 | π-π stacking | mdpi.com |
| [TcO₂(MeIm)₄]Br·H₂O | 3.78 | ~0 | π-π stacking | mdpi.com |
| [TcO₂(MeIm)₄]I·H₂O | - | - | Weak or absent π-stacking | mdpi.com |
This table presents data from related imidazole complexes to illustrate the nature of π-interactions.
Supramolecular Architectures and Intermolecular Interactions of 2 Cyclohexyl 1h Imidazole Derivatives
Hydrogen Bonding Networks in Imidazole-Based Compounds
N–H···O and O–H···N Hydrogen Bonds
In the presence of oxygen-containing functional groups, N–H···O and O–H···N hydrogen bonds are prevalent and play a crucial role in the formation of supramolecular assemblies. Studies on various imidazole (B134444) derivatives have demonstrated the formation of these interactions. For instance, in the crystal structure of a copper(II) complex containing an imidazole ligand, N–H···O and O–H···O hydrogen bonds are observed, contributing significantly to the packing of the molecules. iucr.org Similarly, the synthesis and analysis of a series of imidazole derivatives revealed that while some exhibited N-H···N intermolecular hydrogen bonding, others with appropriate functional groups showed O-H···N hydrogen bonds. semanticscholar.orgeurjchem.com These interactions can lead to the formation of one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks. sphinxsai.com The strength and geometry of these bonds are influenced by the electronic nature of the substituents on the imidazole and interacting molecules.
C–H···O and C–H···π Interactions
While classical hydrogen bonds are dominant, weaker interactions such as C–H···O and C–H···π also play a significant role in stabilizing the crystal structures of imidazole derivatives. C–H···O hydrogen bonds, where a carbon-bound hydrogen atom interacts with an oxygen atom, are frequently observed. mdpi.com For example, in certain imidazole derivatives, intermolecular C–H···O hydrogen bonds link molecules into chains or layers. sphinxsai.comnsf.gov
Interpenetrating and Entangled Structures
In the realm of coordination polymers and metal-organic frameworks (MOFs) incorporating imidazole-based ligands, the formation of interpenetrating and entangled structures is a common phenomenon. ustc.edu.cn Interpenetration occurs when two or more independent networks are intertwined without any covalent bonds between them. ustc.edu.cnrsc.org This can lead to the formation of highly complex and aesthetically pleasing architectures, such as 2-fold, 3-fold, or even 6-fold interpenetrating networks. rsc.orgacs.org
For example, coordination polymers assembled from bis-imidazole ligands and dicarboxylates have been shown to form various entangled structures, including polycatenanes (interlocked rings) and polyrotaxanes (rings threaded onto a linear backbone). ustc.edu.cnrsc.org The degree of interpenetration can be influenced by factors such as the length and flexibility of the ligands, the coordination geometry of the metal ion, and the presence of guest molecules or counter-ions. acs.org Some structures exhibit self-penetration, where a single network interweaves with itself. rsc.org These entangled frameworks can possess interesting properties, such as enhanced stability and porosity.
Crystal Engineering Principles Applied to Cyclohexyl-Imidazole Systems
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. acs.orgresearchgate.net In the context of 2-cyclohexyl-1H-imidazole derivatives, crystal engineering principles are employed to control the solid-state arrangement of molecules, thereby influencing their physical and chemical properties.
Control of Solid-State Structures
The control of solid-state structures in cyclohexyl-imidazole systems is achieved by manipulating the interplay of various intermolecular forces. The dominant N–H···N hydrogen bond often leads to the formation of a persistent tape or chain motif in the crystal structures of neutral imidazole derivatives. researchgate.net However, the introduction of a bulky cyclohexyl group can sterically influence this preferred arrangement.
The conformation of the cyclohexyl ring (chair, boat, or twist-boat) and its orientation relative to the imidazole ring can significantly impact the crystal packing. By introducing other functional groups capable of forming competing hydrogen bonds, it is possible to steer the self-assembly process towards different supramolecular architectures. The use of co-crystals, where the imidazole derivative is crystallized with another molecule, can also be a powerful strategy to modify the crystal packing and introduce new functionalities. rsc.org
Role of Substituents on Crystal Packing
Substituents on both the imidazole and cyclohexyl rings play a pivotal role in dictating the final crystal packing. Electron-donating or electron-withdrawing groups on the imidazole ring can alter the acidity of the N-H proton and the basicity of the imine nitrogen, thereby modulating the strength of hydrogen bonds. nih.govmdpi.com
Furthermore, the position and nature of substituents can introduce new interaction sites or steric hindrances that direct the molecular assembly. For instance, the introduction of substituents capable of forming strong hydrogen bonds, such as hydroxyl or carboxyl groups, can disrupt the typical N–H···N chain motif in favor of other hydrogen-bonding patterns. rsc.org Even subtle changes, like the replacement of a hydrogen atom with a fluorine atom, can have a significant effect on the crystal packing by introducing C–H···F or F···F interactions and altering the electrostatic potential of the molecule. mdpi.com The careful selection of substituents is therefore a key strategy in the rational design of crystalline materials based on this compound with tailored structures and properties.
Other Non-Covalent Interactions in this compound Aggregates
π···π Stacking Interactions
The imidazole ring, being an aromatic five-membered heterocycle, is capable of engaging in π-π stacking interactions. nih.gov These interactions are a significant contributor to the cohesive energy in the solid state and can influence the conformation of the molecules in aggregates. The electron-rich nature of the imidazole ring facilitates these stacking arrangements, which are crucial in the formation of ordered supramolecular structures. nih.govnih.gov
In the context of this compound, the bulky cyclohexyl group can sterically influence the geometry of π-π stacking. While direct parallel stacking might be hindered, offset or edge-to-face arrangements are likely to occur. Research on various imidazole-containing compounds has demonstrated that π-π interactions, in conjunction with hydrogen bonds, can lead to the formation of one-, two-, or even three-dimensional networks. rsc.org For instance, studies on 1H-imidazole-1-methanol revealed cofacial π-stacking between imidazole rings with a centroid-to-centroid distance of 3.7219 Å. nsf.gov
Below is a table summarizing typical parameters for π-π stacking interactions observed in imidazole-based systems, which can be considered representative for this compound derivatives.
| Interaction Type | Typical Distance (Å) | Common Geometries | Influencing Factors |
| Parallel Displaced | 3.3 - 3.8 | Offset stacking of aromatic rings | Substituent size and electronics, solvent polarity |
| T-shaped/Edge-to-Face | 4.5 - 5.5 | Orthogonal arrangement of aromatic rings | Quadrupole moments of the interacting rings |
This table is generated based on general principles of π-π stacking in aromatic and heterocyclic systems.
Halogen Bonding in Imidazole Derivatives
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. acs.org In the case of halogenated derivatives of this compound, the pyridine-like nitrogen atom of the imidazole ring can act as a halogen bond acceptor. This interaction is highly directional and can be a powerful tool in crystal engineering to control supramolecular assembly. researchgate.net
The strength of the halogen bond follows the trend I > Br > Cl > F, with iodine forming the strongest and most directional bonds. mdpi.com Studies on substituted imidazolium (B1220033) salts have shown that halogen bonds can be comparable in strength to hydrogen bonds. mdpi.com For example, the interaction between a halogen-substituted imidazolium and a nitrogen base is a classic example of this type of bonding. mdpi.com
The introduction of a halogen atom onto the cyclohexyl ring or the imidazole ring of this compound would provide a site for halogen bonding. This could lead to the formation of specific motifs, such as chains or sheets, in the solid state. The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-π stacking, would result in complex and predictable supramolecular architectures. Research has highlighted that halogen bonding can be a driving force in site-selective reactions of imidazoles. rsc.org
The following table presents a summary of key characteristics of halogen bonds involving imidazole derivatives.
| Halogen Donor (X) | Typical X···N Distance (Å) | Bond Strength (kcal/mol) | Angular Preference (R-X···N) |
| -Cl | ~2.8 - 3.2 | Weak | ~165° |
| -Br | ~2.7 - 3.1 | Moderate | ~170° |
| -I | ~2.6 - 3.0 | Strong | ~175° |
This data is based on computational and experimental studies of halogen bonding in various organic molecules, including imidazole derivatives. mdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Cyclohexyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-cyclohexyl-1H-imidazole, various NMR techniques offer a comprehensive picture of its structure.
¹H NMR and ¹³C NMR Characterization
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2-cyclohexyl-1H-benzo[d]imidazole, the carbon signals for the cyclohexyl ring appear in the aliphatic region (δ 26.0-33.8 ppm). The carbon atom of the cyclohexyl ring directly attached to the imidazole (B134444) ring is the most downfield among the aliphatic carbons. The imidazole ring carbons are observed in the aromatic region, with the C2 carbon (bearing the cyclohexyl group) being the most downfield due to its substitution.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Imidazole CH | ~7.0-7.5 | C2 (Imidazole) | ~150-155 |
| Imidazole NH | Variable (broad) | C4/C5 (Imidazole) | ~115-125 |
| Cyclohexyl CH (alpha) | ~2.5-3.0 | C1' (Cyclohexyl) | ~35-40 |
| Cyclohexyl CH₂ | ~1.2-2.0 | Cyclohexyl Carbons | ~25-35 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Two-Dimensional NMR Techniques (e.g., HMBC, HMQC)
To unambiguously assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
An HMQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the cyclohexyl protons to their corresponding carbons.
The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations. For this compound, key HMBC correlations would be expected between the alpha-proton of the cyclohexyl ring and the C2 and C4/C5 carbons of the imidazole ring, confirming the attachment of the cyclohexyl group to the C2 position of the imidazole. Correlations between the imidazole protons and other imidazole carbons would further solidify the assignments of the aromatic ring.
Variable-Temperature NMR Studies
Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or tautomerism. In this compound, the cyclohexane (B81311) ring can undergo chair-chair interconversion. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of interconversion can be slowed, potentially leading to the decoalescence of these signals into distinct resonances for the axial and equatorial protons. Such a study would allow for the determination of the activation energy barrier for the ring flip.
Furthermore, the imidazole moiety can exist in two tautomeric forms (1H and 3H). VT-NMR could potentially be used to study the kinetics of this tautomeric exchange, although this process is often very rapid.
Pulsed Field Gradient NMR for Diffusion Studies
Pulsed Field Gradient (PFG) NMR, specifically the Diffusion Ordered Spectroscopy (DOSY) experiment, is a powerful technique for studying the translational motion of molecules in solution. By measuring the diffusion coefficient of this compound, information about its effective size and potential for intermolecular interactions (such as hydrogen bonding via the imidazole N-H) can be obtained. In a mixture, PFG-NMR can be used to separate the signals of different species based on their diffusion rates, which can be useful for purity assessment or for studying interactions with other molecules.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups and bonding within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by several key absorption bands. While specific data for the parent compound is not available in the provided search results, data for a related derivative, 2-cyclohexyl-1H-benzo[d]imidazole, shows characteristic absorbances. rsc.org Extrapolating from this and general spectroscopic principles, the following bands would be expected for this compound:
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. The broadness is due to hydrogen bonding.
C-H Stretching (Aromatic): Weaker bands above 3000 cm⁻¹ associated with the C-H stretching of the imidazole ring.
C-H Stretching (Aliphatic): Strong bands in the 2850-2950 cm⁻¹ region due to the symmetric and asymmetric C-H stretching vibrations of the cyclohexyl group.
C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations within the imidazole ring.
C-H Bending: Bands in the 1300-1450 cm⁻¹ region from the bending vibrations of the cyclohexyl methylene (B1212753) groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3400 (broad) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850-2950 |
| C=N / C=C Stretch (Imidazole) | 1500-1650 |
| Aliphatic C-H Bend | 1300-1450 |
Table 2: Predicted FT-IR Absorption Bands for this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability
The thermal decomposition of imidazole derivatives is a complex process, with the stability being influenced by the nature and position of the substituents on the imidazole ring. Generally, the degradation of such heterocyclic compounds can occur in single or multiple steps. For some imidazoline (B1206853) derivatives, the onset of thermal decomposition has been observed to begin in the range of 142°C to 405°C. lew.ro The temperature at which 10% weight loss (T10) occurs for these compounds has been reported to be between 238°C and 279°C, with 50% weight loss (T50) occurring between 291°C and 340°C. lew.ro For other complex phenanthroimidazole derivatives, the decomposition temperature, defined as the point of 5% weight loss, has been recorded at values as high as 304°C and 350°C. researchgate.net
The presence of a cyclohexyl group can also influence the thermal stability of a molecule. For instance, N-cyclohexyl-2-pyrrolidone is noted for its good thermal stability. cymitquimica.com In a study of a 1,2,4-triazolin-5-thione derivative containing a cyclohexyl group, thermolysis was found to commence at 160°C, with destruction of the uncoordinated molecules occurring between 160°C and 320°C. mdpi.com
Based on the data from related structures, it can be inferred that the thermal stability of this compound is likely to be moderate. The decomposition process may involve the initial loss of the cyclohexyl group, followed by the degradation of the imidazole ring at higher temperatures. The exact decomposition temperatures and weight loss profile would be dependent on the specific experimental conditions, such as the heating rate and the atmosphere (e.g., inert or oxidative).
To provide a comparative perspective, the following interactive table summarizes the thermal decomposition data for several related heterocyclic compounds.
| Compound Type | Onset Decomposition Temp. (°C) | Temperature for 5% Weight Loss (°C) | Temperature for 10% Weight Loss (°C) | Temperature for 50% Weight Loss (°C) | Reference |
| Imidazoline Derivative 1 | 142 | - | 238 | 291 | lew.ro |
| Imidazoline Derivative 2 | - | - | 279 | 340 | lew.ro |
| Phenanthroimidazole Derivative 1 | - | 350 | - | - | researchgate.net |
| Phenanthroimidazole Derivative 2 | - | 304 | - | - | researchgate.net |
| 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione | 160 | - | - | - | mdpi.com |
This table presents data from related compounds to infer the potential thermal stability of this compound, for which specific data is not publicly available.
Definitive determination of the thermal stability and decomposition pathway of this compound would necessitate experimental TGA studies. Such an analysis would provide precise data on its decomposition onset temperature, the number of decomposition steps, the temperature ranges for these steps, and the percentage of residual mass, thereby completing the thermal characterization of this compound.
Theoretical and Computational Chemistry Investigations of 2 Cyclohexyl 1h Imidazole
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for investigating the structural and electronic properties of molecules. For 2-cyclohexyl-1H-imidazole, these calculations would offer fundamental insights.
Geometry Optimization and Conformational Analysis
A thorough computational study would begin with geometry optimization to determine the most stable three-dimensional structure of this compound. This would involve exploring the potential energy surface to identify all possible conformers arising from the rotation of the cyclohexyl group relative to the imidazole (B134444) ring. The relative energies of these conformers would reveal the most likely shapes the molecule adopts. Key parameters such as bond lengths, bond angles, and dihedral angles for the lowest energy conformer would be established.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative and not based on published experimental or computational data.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (imidazole) | 1.38 Å |
| Bond Length | C=N (imidazole) | 1.32 Å |
| Bond Length | C-C (cyclohexyl) | 1.54 Å |
| Bond Length | C(imidazole)-C(cyclohexyl) | 1.50 Å |
| Bond Angle | N-C-N (imidazole) | 110° |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can predict various spectroscopic parameters that are crucial for experimental characterization. The theoretical ¹H and ¹³C NMR chemical shifts would aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies would provide a theoretical infrared (IR) spectrum, allowing for the identification of characteristic vibrational modes of the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is illustrative and not based on published experimental or computational data.)
| Parameter | Nucleus/Mode | Predicted Value |
|---|---|---|
| ¹H NMR Chemical Shift | Imidazole N-H | 12.0 ppm |
| ¹³C NMR Chemical Shift | Imidazole C2 | 150.0 ppm |
| Vibrational Frequency | N-H Stretch | 3400 cm⁻¹ |
Electronic Structure Analysis (HOMO, LUMO Energies, Band Gap)
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
Quantum Chemical Studies
Further quantum chemical studies would provide a more detailed picture of the charge distribution and bonding within this compound.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. This map would reveal the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule would interact with other chemical species. For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis would provide a detailed description of the bonding and electronic structure in terms of localized orbitals. This analysis can quantify the delocalization of electron density and the nature of the interactions between different parts of the molecule, such as the interaction between the imidazole ring and the cyclohexyl substituent.
Analysis of Excitation Energies and Charge Transfer within the Molecule
The electronic absorption properties of imidazole derivatives are dictated by transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict excitation energies, absorption wavelengths (λmax), and oscillator strengths (f) of these transitions.
For imidazole and its derivatives, the lowest energy electronic transitions are typically π → π* in nature, involving the aromatic ring. The substitution at the C-2 position with a cyclohexyl group, which is a saturated alkyl substituent, is expected to have a modest effect on the electronic properties of the imidazole core. Alkyl groups are weakly electron-donating through an inductive effect, which would slightly raise the energy of the HOMO, potentially leading to a small bathochromic (red) shift in the absorption maximum compared to unsubstituted imidazole.
Intramolecular charge transfer (ICT) is a key process in many functional molecules, where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. nih.gov In this compound, the potential for significant ICT is low due to the absence of strong donor-acceptor groups. However, studies on other imidazoles show that protonation or interaction with other molecules can induce significant charge transfer. nih.govresearchgate.net For instance, proton-induced collisions on imidazole can lead to efficient charge transfer, a process that can be modeled computationally to understand its dynamics across a wide range of energies. nih.govresearchgate.net The amino group in 2-aminoimidazole, for example, significantly influences this process, and similarly, the electronic nature of the cyclohexyl group would modulate the charge distribution upon excitation or ion interaction. nih.gov
Theoretical calculations on related systems, such as nitrotriazoles, have been used to determine excitation energies and analyze the molecular orbitals involved, providing a framework for how such analyses would be applied to this compound. nih.gov These studies typically show that the primary electronic transitions are localized on the heterocyclic ring system.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.
Imidazole derivatives have been investigated as potential NLO materials. researchgate.netnih.gov The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer and enhances hyperpolarizability.
The table below presents hypothetical calculated NLO properties for this compound, benchmarked against urea (B33335) and a donor-acceptor substituted imidazole to illustrate the expected trends. The values are illustrative and would require specific DFT calculations to be confirmed.
| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |
| Urea (Reference) | 1.37 | 33.2 | 371 |
| This compound (Estimated) | ~3.5 | ~120 | Modest |
| 2-(4-nitrophenyl)-1H-imidazole (Example) | >6.0 | >150 | Significantly Enhanced |
Note: This table is illustrative. Actual values for this compound require specific quantum chemical calculations.
Computational Studies of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into reaction pathways, regioselectivity, and the energetics of transient species like intermediates and transition states.
In silico Exploration of Reaction Pathways and Regioselectivity
The synthesis of 2-substituted imidazoles can be achieved through various methods, including the Radziszewski reaction and the van Leusen three-component reaction. nih.govmdpi.commdpi.com Computational modeling can be used to explore the step-by-step mechanism of these reactions for the specific synthesis of this compound.
For example, in a potential synthesis, the reaction pathway would involve the condensation of glyoxal (B1671930), ammonia, and cyclohexanecarboxaldehyde (B41370). In silico studies would model the formation of key intermediates, such as diaminoethene, and its subsequent reaction with the aldehyde. Computational tools are essential for predicting the regioselectivity of reactions, especially on complex molecules where multiple reaction sites are available. rsc.org For the imidazole core, computational analysis can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies.
The exploration of reaction pathways involves mapping the potential energy surface (PES) of the reaction. By identifying the minimum energy pathways, chemists can understand how reactants are converted to products and predict the most likely outcomes of a reaction under different conditions.
Energetic Analysis of Intermediates and Transition States
A critical aspect of studying reaction mechanisms is the energetic analysis of all species involved. Using DFT, the geometries of reactants, intermediates, transition states, and products can be optimized, and their relative energies (enthalpies and Gibbs free energies) can be calculated.
A reaction coordinate diagram can be constructed from these calculations, visually representing the energy changes throughout the reaction. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. By comparing the activation energies for different possible pathways, the most favorable mechanism can be identified.
For the synthesis of this compound, computational analysis would provide the energies for:
Reactants : e.g., cyclohexanecarboxaldehyde, glyoxal, and ammonia.
Intermediates : Various condensation products formed during the reaction.
Transition States : The highest energy points connecting intermediates along the reaction pathway.
Products : this compound.
This energetic information is crucial for understanding why a particular reaction is efficient or why it yields a specific regioisomer. While specific energetic data for the this compound synthesis is not available in the reviewed literature, the methodology is well-established in computational studies of organic reactions. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyclohexyl-1H-imidazole, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of imidazole derivatives typically involves cyclocondensation reactions. For example, substituted imidazoles can be synthesized via the Debus-Radziszewski reaction using aldehydes, ammonia, and α-diketones under reflux conditions. Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., ammonium acetate) is critical. Reaction monitoring via TLC and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) can improve yields . For 2-cyclohexyl substitution, cyclohexanecarboxaldehyde may serve as the aldehyde precursor, with stoichiometric adjustments to minimize side products.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR spectra to confirm the cyclohexyl group’s presence (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and imidazole ring protons (δ 7.0–7.5 ppm) .
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water, 70:30) to assess purity (>95% by area normalization) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to verify stoichiometry .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., xanthine oxidase) using UV-Vis spectroscopy to monitor uric acid formation at 295 nm. IC₅₀ values can be calculated using dose-response curves . For antimicrobial activity, employ broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: ethanol/water). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine the structure with SHELXL. Key parameters include bond lengths (C–N: ~1.32 Å, C–C: ~1.39 Å) and torsional angles to confirm chair conformation of the cyclohexyl group . Discrepancies in hydrogen bonding (e.g., N–H⋯O interactions) should be analyzed using ORTEP-3 for visualization .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C2 of the imidazole ring). Retrosynthetic analysis using tools like Pistachio or Reaxys can propose feasible routes for functionalization (e.g., alkylation at N1) .
Q. How should researchers address contradictory bioactivity data between enzyme inhibition and cellular assays?
- Methodological Answer : Conduct orthogonal assays to rule out false positives. For instance, if xanthine oxidase inhibition is observed in vitro but not in cell-based models (e.g., HepG2), evaluate membrane permeability via logP calculations (e.g., using PubChem data) or PAMPA assays. Conflicting results may arise from metabolic instability, requiring LC-MS/MS to identify degradation products .
Data Analysis and Structural Refinement
Q. What metrics validate the refinement of this compound’s crystal structure?
- Methodological Answer : Key crystallographic metrics include:
- R-factor : Aim for <0.05 (e.g., R₁ = 0.065 in comparable imidazole structures) .
- Data-to-parameter ratio : Ensure >10:1 to avoid overfitting .
- Thermal displacement parameters (Ueq) : Confirm values <0.1 Ų for non-H atoms .
Q. How can dynamic NMR spectroscopy elucidate conformational dynamics of the cyclohexyl group?
- Methodological Answer : Perform variable-temperature NMR (e.g., 298–343 K) in DMSO-d₆. Line-shape analysis of cyclohexyl protons can reveal chair-to-chair flipping energy barriers (ΔG‡). Compare with DFT-derived rotational barriers for validation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
